![molecular formula C23H19N3O2S B4063807 N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B4063807.png)
N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide
Overview
Description
N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide, also known as BMTP-11, is a novel anticancer agent that has shown promising results in preclinical studies. This compound belongs to the class of thieno[2,3-d]pyrimidine derivatives and exhibits potent anticancer activity against a wide range of cancer cell lines.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine, such as classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, are potent inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including the classical analogue 4 and its nonclassical analogues 5-13, have shown significant potency against these enzymes, which are crucial for DNA synthesis and repair in cancer cells. The potent inhibitory activity of these compounds against human TS and DHFR highlights their potential as dual-functioning antitumor agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor Agents
Further research into thieno[2,3-d]pyrimidine derivatives has led to the synthesis of compounds designed as dual thymidylate synthase and dihydrofolate reductase inhibitors with antitumor properties. For example, compounds with a 6-ethyl substitution have demonstrated increased potency and spectrum of tumor inhibition in vitro compared to their 6-methyl analogues. These findings indicate the potential of these compounds as effective antitumor agents (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Herbicidal Activity
Studies on pyrimidine derivatives have also explored their use in agriculture, specifically as herbicidal agents. For instance, the synthesis and herbicidal activity of certain propanamides containing pyrimidine and thiadiazole rings demonstrated moderate to good selective herbicidal activity against specific plant species. These findings suggest the utility of pyrimidine derivatives in the development of selective herbicides (Liu & Shi, 2014).
Apoptosis Inducers
Pyrimidine derivatives have been identified as potent apoptosis inducers. Compounds such as 4-anilino-N-methylthieno[3,2-d]pyrimidines have demonstrated significant activity in inducing apoptosis through the inhibition of tubulin polymerization, highlighting their potential in cancer therapy (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).
properties
IUPAC Name |
N-(6-benzoyl-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-3-17(27)24-22-18-14(2)20(19(28)15-10-6-4-7-11-15)29-23(18)26-21(25-22)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJLJPDYPRSYQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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